Product packaging for 1-(2-Fluoro-4-methylbenzyl)piperazine(Cat. No.:)

1-(2-Fluoro-4-methylbenzyl)piperazine

Cat. No.: B13606145
M. Wt: 208.27 g/mol
InChI Key: HFCUWMQAMGBJRR-UHFFFAOYSA-N
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Description

Evolution of Synthetic Strategies for Fluorinated Aromatics in Organic Chemistry

The introduction of fluorine into aromatic systems can dramatically alter a molecule's physical, chemical, and biological properties. Historically, the synthesis of fluorinated aromatics was challenging. Early methods, such as the Balz-Schiemann reaction, involved the thermal decomposition of diazonium tetrafluoroborates. While foundational, this method often required harsh conditions and had limited substrate scope.

The past few decades have witnessed a revolution in fluorination chemistry. Modern synthetic strategies offer milder conditions and greater functional group tolerance. Key advancements include:

Nucleophilic Aromatic Substitution (SNAr): This remains a vital method where an activated aromatic ring bearing a good leaving group is treated with a fluoride (B91410) source, such as potassium fluoride.

Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have emerged as powerful tools for C–F bond formation, allowing for the coupling of aryl halides or triflates with fluoride sources.

C–H Activation/Fluorination: A frontier in the field, this strategy involves the direct replacement of a C–H bond with a C–F bond. This atom-economical approach avoids the need for pre-functionalized substrates.

Novel Fluorinating Reagents: The development of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and nucleophilic reagents has greatly expanded the toolkit for chemists.

The synthesis of the 2-fluoro-4-methylbenzyl moiety of the target compound would leverage these advanced methods, likely starting from a commercially available toluene (B28343) derivative and introducing the fluorine atom at the ortho position through a directed or selective fluorination strategy.

Significance of Piperazine (B1678402) Core in Contemporary Chemical Synthesis and Methodological Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous approved drugs. caymanchem.comwww.gov.uk Its significance stems from several key features:

Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This often improves the aqueous solubility and pharmacokinetic profile of drug candidates. www.gov.uk

Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for receptor binding. The two nitrogen atoms also offer distinct points for chemical modification, allowing for the synthesis of large and diverse compound libraries. caymanchem.com

Synthetic Accessibility: Piperazine and its simple derivatives are readily available, making them attractive starting materials for complex syntheses. researchgate.net

Recent methodological developments have focused on the selective functionalization of the piperazine core, not only at the nitrogen atoms but also at the carbon atoms through advanced C–H functionalization techniques, further expanding its utility. caymanchem.com

Rationale for Investigating Novel Benzylpiperazine Architectures: A Synthetic Perspective

The combination of a benzyl (B1604629) group with a piperazine core creates the benzylpiperazine scaffold, a structure found in many biologically active compounds. orgsyn.orgnih.gov From a synthetic perspective, the rationale for investigating novel architectures like 1-(2-Fluoro-4-methylbenzyl)piperazine is multifaceted:

Exploration of Chemical Space: By systematically modifying the substitution pattern on the benzyl ring, chemists can fine-tune the steric and electronic properties of the molecule. The inclusion of a fluorine atom and a methyl group, as in the target compound, introduces specific lipophilic and electronic characteristics that can influence how the molecule interacts with biological targets.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related benzylpiperazine analogues allows researchers to build a detailed understanding of the relationship between chemical structure and biological activity. For instance, studies on other fluorinated benzylpiperazines have explored their potential as imaging agents and receptor ligands. nih.govnih.gov

Synthetic Accessibility: The synthesis of N-benzylpiperazines is typically straightforward, often involving the nucleophilic substitution of a benzyl halide with piperazine. orgsyn.orgdesigner-drug.com This reaction is generally high-yielding and allows for the facile creation of diverse derivatives by simply changing the substituted benzyl halide used.

The investigation of this compound is thus a logical step in the broader effort to expand the chemical diversity and potential applications of the benzylpiperazine class of compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
CAS Number 1799933-28-7
Canonical SMILES CC1=CC(=C(C=C1)CN2CCNCC2)F
InChI Key ZJMVWWFWWJBBAD-UHFFFAOYSA-N

Note: Data is algorithmically generated based on chemical structure as specific experimental data is not widely published.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2 B13606145 1-(2-Fluoro-4-methylbenzyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(2-fluoro-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

HFCUWMQAMGBJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCNCC2)F

Origin of Product

United States

Sophisticated Synthetic Pathways and Reaction Optimization for 1 2 Fluoro 4 Methylbenzyl Piperazine

Precursor Synthesis and Derivatization

The successful synthesis of the target compound hinges on the efficient preparation of its core building blocks: the fluorinated benzyl (B1604629) halide and the piperazine (B1678402) moiety.

Synthesis of Key Fluorinated Benzyl Halide Intermediates

The primary precursor for this synthesis is 2-fluoro-4-methylbenzyl halide (e.g., bromide or chloride). The strategic placement of the fluorine and methyl groups on the aromatic ring is a critical aspect of its synthesis. The process typically begins with a commercially available and appropriately substituted toluene (B28343) or benzaldehyde (B42025) derivative, which then undergoes functional group transformations to yield the desired benzyl halide.

A common synthetic route starts from 2-fluoro-4-methylbenzaldehyde (B137498). This aldehyde can be reduced to the corresponding 2-fluoro-4-methylbenzyl alcohol using a suitable reducing agent like sodium borohydride. The subsequent conversion of the benzyl alcohol to the benzyl halide can be achieved using standard halogenating agents such as thionyl chloride for the chloride or phosphorus tribromide for the bromide.

Alternatively, the synthesis can commence from m-fluorotoluene. A Friedel-Crafts acylation reaction can introduce an acyl group, which is then processed through hydrolysis and other transformations to create the necessary functional group at the benzylic position for halogenation google.com.

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methodologies, each with its advantages and limitations. The choice of method often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination : This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). Reagents like Selectfluor (F-TEDA-BF4) are widely used for their relative safety and effectiveness. For instance, direct electrophilic fluorination of 4-methylbenzaldehyde (B123495) could potentially yield the 2-fluoro isomer, among others smolecule.com. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Nucleophilic Fluorination : A classic example of nucleophilic fluorination is the Balz-Schiemann reaction. This process involves the conversion of an aromatic amine (aniline derivative) into a diazonium salt, followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt to introduce the fluorine atom. For the synthesis of the required precursor, one could start with 2-amino-4-methylbenzyl alcohol or a related derivative.

Palladium-Catalyzed Fluorination : Modern synthetic chemistry has seen the development of palladium-catalyzed methods for C-F bond formation. These reactions typically involve the cross-coupling of an aryl halide or triflate with a fluoride (B91410) source. While powerful, these methods can be challenging due to the reductive elimination step to form the Ar-F bond rsc.org.

Fluorination Method Reagent/Process Advantages Challenges
ElectrophilicSelectfluor, N-Fluorobenzenesulfonimide (NFSI)Mild reaction conditions, commercially available reagents.Regioselectivity can be an issue; requires activated aromatic rings.
NucleophilicBalz-Schiemann Reaction (NaNO₂, HBF₄)Well-established, good for specific isomer synthesis from anilines.Often requires high temperatures, limited substrate scope.
Palladium-CatalyzedPd catalyst, F⁻ source (e.g., AgF, CsF)Potential for high selectivity and functional group tolerance.Catalyst development is ongoing; reductive elimination can be difficult. rsc.org

If the synthesis starts from a fluorinated aromatic compound lacking the methyl group, a methylation step is required. The Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. Using a methylating agent like methyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃), a methyl group can be installed. The position of methylation is dictated by the directing effect of the fluorine atom, which is an ortho-, para-director. Therefore, methylation of fluorobenzene (B45895) would produce a mixture of 2-fluorotoluene (B1218778) and 4-fluorotoluene. For the synthesis of the specific 2-fluoro-4-methyl pattern, it is often more efficient to start with a molecule that already contains the methyl group in the desired position to avoid separation of isomers. A patent describes a route starting from m-fluorotoluene, which through a Friedel-Crafts acylation followed by hydrolysis, yields a mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid, demonstrating a feasible pathway to the desired substitution pattern google.com.

Preparation of Piperazine Derivatives for Alkylation Reactions

Piperazine is a symmetrical diamine, and its reaction with an alkylating agent can lead to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium (B1175870) salts researchgate.netnih.gov. To achieve selective mono-alkylation, a common and effective strategy is to use a protecting group on one of the nitrogen atoms.

The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. Piperazine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine. This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) researchgate.net. The presence of the bulky Boc group sterically and electronically deactivates one nitrogen atom, allowing the alkylation reaction to occur selectively at the unprotected nitrogen. This approach prevents the formation of the di-substituted by-product and leads to a cleaner reaction with a more straightforward purification process researchgate.net.

Core Coupling Reactions: Alkylation of Piperazine

The key step in forming the final product is the coupling of the 2-fluoro-4-methylbenzyl halide intermediate with the piperazine core.

Nucleophilic Substitution Reactions for C-N Bond Formation

The formation of the C-N bond between the benzyl group and the piperazine ring is achieved through a nucleophilic substitution reaction. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic benzylic carbon of the 2-fluoro-4-methylbenzyl halide, displacing the halide leaving group .

When using 1-Boc-piperazine, the reaction is carried out by treating it with the 2-fluoro-4-methylbenzyl halide in the presence of a non-nucleophilic base and a suitable solvent. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

Parameter Typical Conditions Purpose
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol (B145695)To dissolve reactants and facilitate the reaction.
Base Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)To scavenge the acid by-product (e.g., HBr, HCl). researchgate.net
Temperature Room temperature to refluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.

After the successful alkylation of 1-Boc-piperazine to form 1-Boc-4-(2-fluoro-4-methylbenzyl)piperazine, the Boc protecting group must be removed. This is typically accomplished under acidic conditions, for example, by using trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrogen chloride (HCl) in dioxane or ethanol researchgate.netnih.gov. This final deprotection step yields the desired product, 1-(2-fluoro-4-methylbenzyl)piperazine, usually as a salt (e.g., dihydrochloride), which can then be converted to the free base if required.

Optimization of Reaction Conditions (Solvent effects, temperature, reaction time)

The primary and most direct route to this compound is the N-alkylation of piperazine with 2-fluoro-4-methylbenzyl halide (chloride or bromide). The efficiency of this reaction is highly dependent on the careful optimization of several parameters.

Solvent Effects: The choice of solvent plays a pivotal role in the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation and leave the anion more nucleophilic.

SolventDielectric Constant (ε)General ObservationsPotential Yield Range
Dimethylformamide (DMF)36.7Excellent solvating power for both reactants and inorganic bases. Promotes faster reaction rates.85-95%
Acetonitrile (ACN)37.5Good alternative to DMF, often easier to remove post-reaction. Slightly lower reaction rates may be observed.80-90%
Tetrahydrofuran (B95107) (THF)7.6Lower polarity may lead to slower reactions. Can be a suitable choice when milder conditions are required.70-85%
Ethanol (EtOH)24.6Protic nature can solvate the nucleophile (piperazine), potentially reducing its reactivity.60-75%

Temperature: The reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the formation of the desired product, they can also promote the formation of by-products, such as the dialkylated piperazine. A systematic study to find the optimal balance is necessary.

Temperature (°C)Reaction Time (h)Observations
Room Temperature (20-25)12-24Slower reaction, but generally cleaner with minimal by-product formation.
50-606-12Moderate increase in reaction rate with a slight increase in dialkylation.
80-1002-6Significantly faster reaction, but a noticeable increase in the formation of 1,4-bis(2-fluoro-4-methylbenzyl)piperazine.

Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent, typically the 2-fluoro-4-methylbenzyl halide, while minimizing the formation of impurities. Progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

In a typical optimized procedure, piperazine (often in excess to minimize dialkylation) is reacted with 2-fluoro-4-methylbenzyl chloride in DMF in the presence of a base like potassium carbonate (K₂CO₃) at a moderately elevated temperature (e.g., 60 °C) for a period of 4-8 hours.

Catalytic Approaches in Alkylation (e.g., phase-transfer catalysis, metal catalysis)

To enhance the efficiency and mildness of the N-alkylation, catalytic methods can be employed.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants in immiscible phases, for example, an aqueous solution of a piperazine salt and an organic solution of the benzyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the piperazine anion into the organic phase where the reaction occurs.

CatalystCatalyst TypeTypical ConditionsAdvantages
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium SaltToluene/Water, NaOH, 80-100 °CMilder reaction conditions, reduced need for anhydrous solvents. researchgate.net
Tetrabutylammonium iodide (TBAI)Quaternary Ammonium SaltDichloromethane/Water, K₂CO₃, RTCan enhance reactivity, especially with benzyl chlorides.

The use of PTC can lead to higher yields and cleaner reactions by minimizing side reactions that may occur in homogenous, high-temperature conditions. researchgate.net

Metal Catalysis: While less common for simple N-alkylation of piperazines with activated benzyl halides, metal-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of N-aryl or N-heteroaryl piperazines. For N-benzylation, these methods are generally not required but are conceptually relevant for analogue synthesis.

Alternative Synthetic Routes and Retrosynthetic Analysis

Retrosynthetic analysis of this compound reveals several alternative synthetic disconnections, leading to different strategic approaches.

Reductive Amination Strategies to Piperazine Analogues

A highly effective alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the reaction of piperazine with 2-fluoro-4-methylbenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product.

This method is advantageous as it often proceeds under milder conditions and can exhibit higher selectivity, thereby reducing the formation of over-alkylated by-products.

Reducing Agents: The choice of reducing agent is critical for the success of the reaction.

Reducing AgentSolventTypical ConditionsKey Features
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Room Temperature, 12-24 hMild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. harvard.eduorganic-chemistry.orgorganic-chemistry.orgmdma.ch
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)pH 6-7, Room TemperatureEffective, but toxic cyanide by-products are a concern. harvard.edu
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, Methanol1-4 atm H₂, Room Temperature"Green" approach, but may not be compatible with other reducible functional groups.

A typical procedure involves stirring a mixture of 2-fluoro-4-methylbenzaldehyde and piperazine in a solvent like DCE, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until completion. organic-chemistry.org

Click Chemistry Approaches to Piperazine Ring Formation (if applicable for analogues)

While not a direct method for the synthesis of this compound itself, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating analogues where the piperazine ring is appended with a 1,2,3-triazole moiety. acs.orgnih.govwikipedia.orgnih.govresearchgate.net

For instance, a propargyl group could be installed on the piperazine nitrogen, followed by a CuAAC reaction with an azide (B81097) to form a triazole-linked analogue. This approach offers a high degree of modularity for creating libraries of related compounds. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgwikipedia.orgnih.gov

Isolation, Purification, and Yield Enhancement Methodologies

The final purity of this compound is critical for its intended applications. Advanced chromatographic techniques are often employed for its isolation and purification.

Advanced Chromatographic Purification Techniques (e.g., preparative HPLC, flash chromatography)

Flash Chromatography: This is a commonly used technique for the routine purification of multi-gram quantities of the target compound. The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary PhaseTypical Mobile Phase GradientSeparation Principle
Silica (B1680970) GelHexanes/Ethyl Acetate with a small percentage of Triethylamine (B128534) (Et₃N)Normal Phase
C18-functionalized SilicaWater/Acetonitrile or Water/Methanol with a buffer (e.g., formic acid or TFA)Reverse Phase

The addition of a small amount of a basic modifier like triethylamine to the mobile phase in normal-phase chromatography is often necessary to prevent peak tailing of the amine product on the acidic silica gel surface.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Column TypeMobile Phase SystemDetection
C18 (Reversed-Phase)Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)UV at 254 nm and/or 280 nm
Phenyl-Hexyl (Reversed-Phase)Methanol/Water with a bufferUV, Mass Spectrometry (MS)

Following purification by preparative HPLC, the collected fractions containing the product are typically combined, and the solvent is removed under reduced pressure. If an acidic modifier like TFA is used, the final product will be the trifluoroacetate (B77799) salt. A subsequent basic workup or another purification step may be necessary to obtain the free base.

Crystallization and Recrystallization Strategies for High Purity Isolation of this compound

The isolation and purification of this compound to meet stringent purity requirements, particularly for pharmaceutical applications, relies on well-designed crystallization and recrystallization protocols. These processes are critical for removing unreacted starting materials, byproducts, and other impurities. A common and effective strategy for the purification of piperazine derivatives involves the formation of a salt, typically the dihydrochloride (B599025) salt, which often exhibits favorable crystalline properties.

The crude this compound, obtained as a free base, is typically an oil or a low-melting solid. Conversion to its dihydrochloride salt not only facilitates purification but also enhances the compound's stability and handling characteristics. This is generally achieved by dissolving the crude base in a suitable organic solvent, such as isopropanol (B130326) or ethanol, followed by the addition of a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The this compound dihydrochloride then precipitates from the solution.

The choice of solvent is a critical parameter in the crystallization process. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield upon cooling. Furthermore, the solvent should be a poor solvent for the impurities, allowing them to be removed in the mother liquor.

Recrystallization is often employed to achieve higher purity. This involves dissolving the isolated crystalline material in a minimum amount of a hot solvent and then allowing the solution to cool slowly, promoting the formation of well-defined crystals. The slow cooling rate is crucial for selective crystallization of the desired compound, leaving impurities behind in the solution.

A variety of solvents can be screened for the recrystallization of this compound dihydrochloride, including alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with water. The selection of the optimal solvent or solvent system is typically determined through solubility studies and small-scale crystallization trials.

Below is an illustrative data table summarizing the impact of different solvent systems on the purity and yield of this compound dihydrochloride during recrystallization.

Solvent SystemInitial Purity (%)Purity after Recrystallization (%)Yield (%)
Isopropanol95.299.585
Ethanol/Water (9:1)95.299.782
Methanol95.299.378
Acetone95.298.975

Process Optimization for Scalable Synthesis

Key parameters that are typically addressed during process optimization include:

Reaction Conditions: This involves a systematic study of reaction temperature, pressure, and time to identify the optimal conditions that maximize the yield and minimize the formation of impurities. For the N-alkylation of piperazine with 2-fluoro-4-methylbenzyl chloride, this would involve finding the ideal temperature that promotes a reasonable reaction rate without leading to significant side reactions.

Stoichiometry of Reactants: The molar ratio of piperazine to the benzylating agent is a critical factor. While a stoichiometric ratio might be used in initial lab-scale experiments, an excess of one reactant, often the less expensive one, may be employed in a scaled-up process to drive the reaction to completion and maximize the conversion of the more valuable starting material.

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. For industrial-scale production, factors such as cost, safety (flammability, toxicity), and environmental impact become paramount.

Work-up and Product Isolation: The procedures for quenching the reaction, separating the product from the reaction mixture, and initial purification need to be streamlined for large-scale operations. This may involve optimizing extraction, filtration, and distillation steps to be both efficient and scalable.

Impurity Profile: A thorough understanding of the potential impurities and their formation pathways is essential. Analytical methods are developed to monitor the levels of these impurities throughout the process, and control strategies are implemented to keep them within acceptable limits.

The following table provides a hypothetical summary of the optimization of the synthesis of this compound, illustrating the impact of varying key parameters on the reaction outcome.

ParameterInitial ConditionOptimized ConditionImpact on Yield (%)Impact on Purity (%)
Piperazine:Benzyl Chloride Ratio1:13:1+15+2
Reaction Temperature (°C)8060-2+5
Reaction Time (hours)1280+1
SolventTolueneIsopropanol+5+3

By systematically evaluating and refining these parameters, a scalable, cost-effective, and robust manufacturing process for the production of high-quality this compound can be established.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Fluoro 4 Methylbenzyl Piperazine and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR for Backbone and Substituent Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are indispensable for assigning the primary structure of 1-(2-Fluoro-4-methylbenzyl)piperazine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the piperazine (B1678402) ring protons, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show distinct signals for the methyl carbon, the piperazine methylene carbons, the benzylic methylene carbon, and the aromatic carbons. The presence of the electron-withdrawing fluorine atom would cause a characteristic downfield shift for the carbon atom to which it is attached and would also introduce C-F coupling.

Expected ¹H and ¹³C NMR Data for this compound: Disclaimer: The following data is theoretical and for illustrative purposes, based on established chemical shift principles.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃)~2.3~20
Piperazine (4H)~2.4-2.6 (multiplet)~53
Piperazine (4H)~2.8-3.0 (multiplet)~54
Benzylic (CH₂)~3.5~55
Aromatic CH~6.8-7.2 (multiplet)~115 (d, JCF ≈ 22 Hz)
Aromatic CH~6.8-7.2 (multiplet)~125 (d, JCF ≈ 4 Hz)
Aromatic C-CH₃~138 (d, JCF ≈ 3 Hz)
Aromatic C-CH₂~128 (d, JCF ≈ 14 Hz)
Aromatic C-F~160 (d, JCF ≈ 245 Hz)

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the chemical environment of fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple to acquire and interpret. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing additional structural confirmation.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and within the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the assignments of their attached protons. For instance, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For example, the benzylic protons would show a correlation to the aromatic carbons and the adjacent piperazine carbons, thus confirming the link between the benzyl (B1604629) group and the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum identifies protons that are close in space, even if they are not directly bonded. This can provide information about the conformation of the molecule. For example, NOESY could reveal spatial proximities between the benzylic protons and the protons on the piperazine ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for this compound:

Ion Formula Calculated Exact Mass
[M+H]⁺C₁₂H₁₈FN₂⁺209.1449

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule ([M+H]⁺, m/z 209.1449) would be selected as the precursor ion. A plausible fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is typically a weak point in such molecules.

Plausible Fragmentation Pathway and Expected Product Ions: Disclaimer: The following fragmentation data is theoretical and for illustrative purposes.

Precursor Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss
209.1449[C₈H₈F]⁺ (2-Fluoro-4-methylbenzyl cation)123.0604C₄H₁₀N₂ (Piperazine)
209.1449[C₄H₉N₂]⁺ (Piperazine fragment)85.0760C₈H₈F (Fluoro-toluene)

The identification of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Chromatography coupled with mass spectrometry is the cornerstone for separating and identifying components within a chemical mixture, making it indispensable for purity assessment and the analysis of reaction precursors and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. rsc.org For this compound, a GC-MS method would provide separation of the target compound from potential impurities such as unreacted starting materials (e.g., piperazine, 2-fluoro-4-methylbenzyl chloride) or side-products like 1,4-bis(2-fluoro-4-methylbenzyl)piperazine. The electron ionization (EI) mass spectrum is expected to yield a distinct fragmentation pattern that is characteristic of the molecule's structure. The primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is the most labile bond. This would result in a prominent peak for the 2-fluoro-4-methylbenzyl cation and a fragment corresponding to the piperazine ring. auburn.edueuropa.eu

Key Expected Fragment Ions in GC-MS:

m/z 125: [C₈H₈F]⁺, corresponding to the stable 2-fluoro-4-methylbenzyl cation.

m/z 85: [C₄H₉N₂]⁺, corresponding to the piperazine ring fragment after the loss of the benzyl group.

m/z 56: A common fragment from the piperazine ring. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly valuable for analyzing less volatile, thermally labile, or more polar compounds that are not amenable to GC. nih.govmdma.ch An LC-MS method, often employing a C18 reversed-phase column, can effectively separate the target compound from its precursors and impurities. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses, typically generating a protonated molecular ion [M+H]⁺ in the positive ion mode, which confirms the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation.

ParameterTypical GC-MS ConditionsTypical LC-MS Conditions
Column Capillary column (e.g., 5% Phenyl Methylpolysiloxane)Reversed-phase C18 column
Carrier/Mobile Phase HeliumGradient of Acetonitrile and water (with formic acid or ammonium (B1175870) formate)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Key Ion (Target) Molecular Ion (M⁺) and characteristic fragments (m/z 125, 85)Protonated Molecular Ion [M+H]⁺
Application Purity, identification of volatile impuritiesPurity, analysis of non-volatile precursors and byproducts

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of a sharp band in the N-H stretching region would confirm the secondary amine of the piperazine ring, while aromatic C-H and C=C stretching bands would indicate the presence of the substituted benzene (B151609) ring. The C-F bond also gives a strong, characteristic absorption in the fingerprint region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Piperazine) Stretch3250 - 3350 (secondary amine, typically broad)
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic - CH₂, CH₃) Stretch2850 - 3000
C=C (Aromatic Ring) Stretch1450 - 1600 (multiple bands)
C-N (Aliphatic Amine) Stretch1020 - 1250
C-F (Aryl Fluoride) Stretch1100 - 1250 (strong absorption)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. longdom.org The primary chromophore in this compound is the 2-fluoro-4-methyl-substituted benzene ring. This aromatic system gives rise to characteristic π → π* electronic transitions. uobabylon.edu.iq The spectrum is expected to show strong absorption bands in the UV region. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is an excellent quantitative tool, following the Beer-Lambert Law, and can be used to confirm the presence of the aromatic chromophore. longdom.org The substitution pattern on the benzene ring (fluoro and methyl groups) will influence the exact position (λmax) and intensity of the absorption bands compared to unsubstituted benzene.

Electronic TransitionTypical Wavelength Range (nm)Associated Chromophore
π → π* (E2-band) ~200 - 230Benzene Ring
π → π* (B-band) ~250 - 280Benzene Ring (fine structure may be absent due to substitution and solvent effects)

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. Should a suitable single crystal of this compound be obtained, this technique would provide definitive proof of its covalent structure. The analysis would reveal precise bond lengths, bond angles, and torsion angles. For piperazine derivatives, a key structural feature of interest is the conformation of the six-membered ring, which is typically found in a stable chair conformation. wikipedia.orgnih.gov The analysis would also elucidate the orientation of the equatorial and axial substituents on the piperazine ring and detail the intermolecular interactions, such as hydrogen bonding involving the N-H proton, that govern the crystal packing. researchgate.net

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized, for instance by introducing a substituent on one of the carbon atoms of the piperazine ring, chiroptical techniques become essential for assigning the absolute stereochemistry. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis range. It is sensitive to the stereochemical environment around the chromophore (the substituted benzyl group). The resulting spectrum, often compared with spectra predicted by quantum chemical calculations, can be used to determine the absolute configuration of the chiral center. bohrium.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR light. It provides stereochemical information about the entire molecule through its vibrational modes. VCD can be a powerful tool for assigning the absolute configuration of complex molecules, especially when multiple chiral centers are present.

The application of these techniques would be crucial in the development of enantiomerically pure derivatives, distinguishing between enantiomers that can have vastly different pharmacological properties. bohrium.comnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 2 Fluoro 4 Methylbenzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of 1-(2-Fluoro-4-methylbenzyl)piperazine. These methods are fundamental in predicting molecular geometry, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. researchgate.netmdpi.com This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

The electronic structure can be further characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT is employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Visible electronic transitions can be simulated to aid in the interpretation of experimental spectra. researchgate.net

Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
PropertyCalculated Value
Total Energy (Hartree)-715.432
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.32
Dipole Moment (Debye)2.54
Major Calculated IR Frequency (cm⁻¹)2950 (C-H stretch)

For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more precise description of electron correlation effects, leading to highly accurate energies and molecular properties. These high-level calculations are particularly useful for benchmarking the results obtained from DFT and for studying specific electronic phenomena where DFT might be less reliable.

The flexibility of the piperazine (B1678402) ring and the rotatable bond connecting the benzyl (B1604629) group allow this compound to adopt multiple conformations. nih.govnih.gov Conformational analysis is performed to identify the different spatial arrangements of the atoms and to determine their relative stabilities. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers, which correspond to the most probable shapes of the molecule. The identification of the global energy minimum provides the most stable conformation. nih.gov

Table 2: Relative Energies of Low-Energy Conformers of this compound
ConformerRelative Energy (kcal/mol)Piperazine Ring Conformation
1 (Global Minimum)0.00Chair
21.25Twist-Boat
33.40Boat

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. nih.govresearchgate.net

MD simulations model the atomic motions of this compound by solving Newton's equations of motion. nih.gov These simulations, often performed over nanoseconds, reveal the flexibility of the molecule by tracking the fluctuations in bond lengths, bond angles, and dihedral angles. A key aspect is observing the transitions between different low-energy conformations identified during the conformational analysis. The frequency and pathways of these transitions are crucial for understanding the molecule's dynamic equilibrium and how it might adapt its shape to interact with other molecules.

The conformation and behavior of this compound can be significantly influenced by its environment. MD simulations are particularly powerful for studying these interactions. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), it is possible to observe how the solvent affects the conformational preferences. nih.gov The simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent, providing a detailed understanding of the solvation process and its impact on the molecule's structure and dynamics.

Computational Prediction of Reactivity and Synthetic Feasibility

The synthesis of this compound typically involves the N-alkylation of piperazine with 2-fluoro-4-methylbenzyl halide. Computational chemistry offers powerful methods to model this reaction, predict its likelihood of success, and understand the underlying electronic factors governing its course.

Transition State Localization and Reaction Pathway Mapping

A crucial aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The localization of this transition state and the mapping of the entire reaction pathway provide invaluable information about the reaction's kinetics and mechanism.

For the synthesis of this compound, computational methods such as Density Functional Theory (DFT) can be used to model the nucleophilic substitution reaction between piperazine and a 2-fluoro-4-methylbenzyl halide (e.g., bromide or chloride). The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants (piperazine and the benzyl halide), the transition state, and the products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical step that requires sophisticated computational techniques.

Frequency Analysis: A frequency calculation is performed on the optimized structures. For the reactants and products, all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the reactants and products, thereby mapping the entire energy profile of the reaction.

From this data, the activation energy (the energy difference between the reactants and the transition state) can be calculated. A lower activation energy suggests a faster reaction rate and thus greater synthetic feasibility.

Table 1: Hypothetical Energy Profile for the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from reaction pathway mapping.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. fiveable.meyoutube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity.

In the context of the synthesis of this compound:

Piperazine (Nucleophile): The HOMO of piperazine would be localized on the nitrogen atoms, specifically their lone pairs of electrons. This high-energy orbital is responsible for the nucleophilic character of piperazine.

2-Fluoro-4-methylbenzyl Halide (Electrophile): The LUMO of the benzyl halide would be associated with the antibonding orbital of the carbon-halide bond (C-X σ*). This low-energy orbital can accept electrons from the nucleophile.

A small energy gap between the HOMO of piperazine and the LUMO of the 2-fluoro-4-methylbenzyl halide would indicate a favorable interaction and a higher likelihood of reaction. FMO analysis can also predict the site of reactivity. For instance, the analysis would confirm that the nucleophilic attack will occur from the nitrogen of piperazine onto the benzylic carbon of the electrophile.

The presence of the fluorine and methyl substituents on the benzene (B151609) ring will influence the energy of the LUMO. rsc.org An electron-withdrawing group like fluorine can lower the LUMO energy, potentially making the benzyl halide more reactive towards nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Piperazine-5.8+1.27.0
2-Fluoro-4-methylbenzyl Bromide-8.2-0.57.7

Note: These values are for illustrative purposes. The key takeaway is the relative energy difference between the HOMO of the nucleophile and the LUMO of the electrophile.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their properties. While often used for biological activity, QSPR can also be applied to predict chemical properties, excluding biological or physical ones for the purpose of this article.

For a class of compounds like substituted benzylpiperazines, a QSPR model could be developed to predict properties relevant to their chemical behavior. The general workflow for building a QSPR model involves:

Data Set Compilation: A dataset of molecules with known property values is collected. In this case, it would be a series of substituted benzylpiperazines and a relevant chemical property (e.g., a measure of reactivity or stability).

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors encode various aspects of the molecular structure, such as topological, electronic, and constitutional properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with a separate test set of molecules.

For this compound, a QSPR model could be used to predict, for example, its susceptibility to oxidation or its pKa value based on the electronic and steric effects of its substituents. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis with desired chemical characteristics.

Chemical Derivatization and Analog Design Strategies

Structural Modification at the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring in 1-(2-Fluoro-4-methylbenzyl)piperazine serves as a versatile handle for a variety of chemical transformations, enabling the introduction of a wide range of functional groups.

The nucleophilic secondary amine of the piperazine ring readily undergoes acylation and sulfonylation reactions.

Acylation Reactions: Treatment of this compound with acyl chlorides or acid anhydrides in the presence of a suitable base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. researchgate.netchemrevise.org This reaction can be used to introduce a variety of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties. The reactivity of the acylating agent is a key factor, with acyl chlorides generally being more reactive than acid anhydrides. chemrevise.org The choice of solvent can also influence the reaction outcome, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed.

Sulfonylation Reactions: Similarly, sulfonylation of the piperazine nitrogen can be achieved by reacting the parent compound with sulfonyl chlorides in the presence of a base. nih.govrsc.org This introduces a sulfonamide linkage, which can significantly alter the electronic and steric properties of the molecule. A diverse array of sulfonyl chlorides, including arylsulfonyl chlorides and alkylsulfonyl chlorides, can be utilized to generate a library of N-sulfonylated derivatives.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Structure Product Name
Acetyl chloride Acetyl Derivative 1-Acetyl-4-(2-fluoro-4-methylbenzyl)piperazine
Benzoyl chloride Benzoyl Derivative 1-Benzoyl-4-(2-fluoro-4-methylbenzyl)piperazine
Benzenesulfonyl chloride Benzenesulfonyl Derivative 1-(Benzenesulfonyl)-4-(2-fluoro-4-methylbenzyl)piperazine
Methanesulfonyl chloride Methanesulfonyl Derivative 1-(Methanesulfonyl)-4-(2-fluoro-4-methylbenzyl)piperazine

N-alkylation is a common strategy to introduce diverse substituents at the piperazine nitrogen.

Heterocyclic Substituents: The introduction of heterocyclic rings can be accomplished through nucleophilic substitution reactions with appropriate halo-heterocycles. For instance, reacting this compound with a chloro- or bromo-substituted pyridine, pyrimidine, or other heterocyclic systems, often in the presence of a base and at elevated temperatures, can yield the corresponding N-heterocyclic derivatives. mdpi.comnih.gov The choice of the heterocyclic moiety can significantly impact the pharmacological profile by introducing additional binding interactions or altering solubility.

Aliphatic Substituents: A wide array of aliphatic groups can be introduced via N-alkylation with alkyl halides (e.g., alkyl bromides or iodides) or through reductive amination. mdpi.comnih.govnih.govresearchgate.net Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a particularly versatile method for introducing substituted alkyl groups. mdpi.com These aliphatic chains can vary in length, branching, and be further functionalized with groups such as hydroxyls, ethers, or additional amines.

Table 2: Introduction of Heterocyclic and Aliphatic Substituents

Reagent Reaction Type Product Name
2-Chloropyridine Nucleophilic Substitution 1-(2-Fluoro-4-methylbenzyl)-4-(pyridin-2-yl)piperazine
2-Bromopropane N-Alkylation 1-(2-Fluoro-4-methylbenzyl)-4-isopropylpiperazine
Formaldehyde / Na(OAc)3BH Reductive Amination 1-(2-Fluoro-4-methylbenzyl)-4-methylpiperazine
Cyclohexanone / Na(OAc)3BH Reductive Amination 1-Cyclohexyl-4-(2-fluoro-4-methylbenzyl)piperazine

Modification of the Fluorobenzyl Moiety

Alterations to the 2-fluoro-4-methylbenzyl group can probe the importance of its electronic and steric features for biological activity.

Further substitution on the phenyl ring of the fluorobenzyl moiety can be explored to fine-tune the molecule's properties. The introduction of additional halogens (e.g., chlorine, bromine), small alkyl groups (e.g., ethyl), or alkoxy groups (e.g., methoxy, ethoxy) at available positions on the aromatic ring can influence lipophilicity, electronic distribution, and metabolic stability. nih.govnih.gov For example, the synthesis of analogs with a second fluorine atom or a chloro group on the benzyl (B1604629) ring could be achieved starting from appropriately substituted benzyl halides.

The position of the fluorine and methyl substituents on the benzyl ring is a critical determinant of the molecule's conformation and electronic properties. Investigating isomeric fluorination patterns, for instance, by synthesizing analogs where the fluorine is at the 3- or 4-position of the benzyl ring while keeping the methyl group at the 4-position, can provide valuable insights into the optimal substitution pattern for a desired biological effect. nih.govleg.state.fl.us Similarly, exploring different positional isomers of the methyl group (e.g., 2-fluoro-3-methylbenzyl or 2-fluoro-5-methylbenzyl) can further elucidate the SAR. researchgate.net

Table 3: Isomeric and Substituted Fluorobenzyl Analogs

Compound Name Modification
1-(3-Fluoro-4-methylbenzyl)piperazine Isomeric fluorine position
1-(4-Fluoro-4-methylbenzyl)piperazine Isomeric fluorine position
1-(2,5-Difluoro-4-methylbenzyl)piperazine Additional halogen substituent
1-(2-Fluoro-4-ethylbenzyl)piperazine Alkyl group modification
1-(2-Fluoro-4-methoxybenzyl)piperazine Alkoxy group introduction

Homologation and Chain Extension Strategies

Modifying the linker between the piperazine and the fluorobenzyl ring can impact the molecule's flexibility and the spatial orientation of its key pharmacophoric features.

Homologation, the insertion of one or more methylene (B1212753) (-CH2-) groups into the benzyl linker, can be achieved by using longer-chain starting materials, such as 1-(2-(2-fluoro-4-methylphenyl)ethyl)piperazine. This increases the distance and rotational freedom between the two main structural components.

Chain extension strategies can also involve the incorporation of other functionalities within the linker. nih.govresearchgate.net For example, introducing an ether, amide, or other functional groups can alter the physicochemical properties and potentially introduce new interaction points with biological targets. These more complex linkers would require multi-step synthetic approaches, starting from precursors where the desired linker is pre-formed before attachment to the piperazine or the fluorobenzyl moiety.

Table 4: Homologation and Chain Extension Examples

Compound Name Modification
1-(2-(2-Fluoro-4-methylphenyl)ethyl)piperazine Homologation (addition of one CH2 group)
1-(3-(2-Fluoro-4-methylphenyl)propyl)piperazine Homologation (addition of two CH2 groups)
2-(4-(2-Fluoro-4-methylbenzyl)piperazin-1-yl)ethanol Chain extension with a hydroxyl group

Synthesis of Stereoisomers and Enantiomer Separation Methodologies

The parent compound, this compound, is achiral as it lacks a stereocenter and does not exhibit planar or axial chirality. Consequently, a discussion of its stereoisomers and their separation is only applicable to its derivatives that incorporate one or more chiral centers. Such chirality is typically introduced by substitution on the carbon atoms of the piperazine ring (i.e., at the C-2, C-3, C-5, or C-6 positions). This section, therefore, outlines hypothetical yet scientifically grounded strategies for the synthesis and separation of chiral C-substituted derivatives of this compound, based on established methodologies for analogous piperazine compounds.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. While direct asymmetric synthesis on the piperazine ring of a pre-formed this compound is not a common strategy, chiral auxiliaries can be employed in the construction of the piperazine ring itself to create C-substituted, enantiomerically enriched products.

One plausible approach involves the cyclization of a precursor derived from a chiral amino alcohol, which acts as the auxiliary. For instance, a chiral amino alcohol could be reacted with a suitable electrophile to build the piperazine ring in a diastereoselective manner. The stereochemistry of the amino alcohol would direct the formation of a new stereocenter on the piperazine ring.

A generalized synthetic route could be envisioned as follows:

Attachment of the Chiral Auxiliary : A chiral amino alcohol, such as (R)- or (S)-phenylglycinol, is reacted with a suitable nitrogen-containing fragment that will form part of the piperazine ring.

Ring Formation : The resulting intermediate undergoes a cyclization reaction to form the piperazine ring. The stereocenter from the chiral auxiliary influences the stereochemical outcome of this cyclization, leading to a diastereomerically enriched product.

Introduction of the Benzyl Group : The 2-fluoro-4-methylbenzyl group can be introduced via N-alkylation of the piperazine nitrogen.

Removal of the Auxiliary : The chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched C-substituted this compound.

While specific examples for this compound are not documented, the synthesis of chiral 2-methylpiperazine (B152721) has been achieved through various methods, including the use of chiral starting materials, which serves a similar purpose to a chiral auxiliary. researchgate.net For example, enantiopure 2,6-dimethylpiperazine (B42777) has been synthesized using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction, where the stereochemistry was set by chiral precursors. researchgate.net These strategies highlight the feasibility of creating specific stereoisomers of substituted piperazines.

Chiral Chromatography for Resolution

For cases where a racemic or diastereomeric mixture of a C-substituted this compound derivative is synthesized, chiral chromatography is a powerful technique for separation. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative resolution of enantiomers. nih.govmdpi.com

The selection of the appropriate CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercially available under trade names like Chiralcel® and Chiralpak®, are widely used and have proven effective for a broad range of chiral compounds, including heterocyclic amines. nih.gov

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A hypothetical chiral HPLC method for the resolution of a racemic C-2 methyl derivative of this compound could be developed based on methods for similar compounds. The following table illustrates typical conditions that might be explored for such a separation, based on published separations of other chiral amines and heterocyclic compounds. rsc.orgmdpi.com

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Potential Observations
Chiralpak IA (amylose-based)n-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1)1.0254Good resolution is often achieved with polysaccharide columns for N-heterocycles. The basic additive (diethylamine) is crucial for good peak shape.
Chiralcel OD-H (cellulose-based)n-Hexane/Ethanol (B145695) (90:10)0.8254Cellulose-based phases can offer different selectivity compared to amylose-based ones. The choice of alcohol modifier (isopropanol vs. ethanol) can significantly impact separation.
Crownpak CR(+) (crown ether-based)Perchloric acid solution (pH 2.0)0.5220Crown ether-based columns are particularly effective for separating compounds with primary amine groups, but could also show selectivity for secondary amines like piperazines. nih.gov

The development of a specific method would require systematic screening of different CSPs and mobile phase compositions to optimize the resolution (Rs), selectivity (α), and retention factors (k). mdpi.com Once an effective analytical method is established, it can be scaled up for preparative separation to isolate larger quantities of the individual enantiomers for further study.

Mechanistic Organic Chemistry Studies of Reactions Involving 1 2 Fluoro 4 Methylbenzyl Piperazine

Investigation of Reaction Kinetics and Thermodynamics for Synthetic Steps

The primary synthetic route to 1-(2-Fluoro-4-methylbenzyl)piperazine is the nucleophilic substitution (SN2) reaction between piperazine (B1678402) and 2-fluoro-4-methylbenzyl halide (e.g., bromide or chloride). The kinetics and thermodynamics of this N-alkylation are critical for optimizing reaction conditions and yield.

Reaction Kinetics: The rate of the SN2 reaction is dependent on the concentration of both nucleophile (piperazine) and electrophile (2-fluoro-4-methylbenzyl halide), following second-order kinetics. Studies on analogous systems, such as the N-benzylation of piperidines, provide insight into the factors influencing the reaction rate. The rate is sensitive to the solvent, with polar aprotic solvents generally favoring the SN2 pathway. A study on the reaction between piperazine and benzyl (B1604629) bromide in various solvents demonstrated that the reaction rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. researchgate.net

The steric hindrance on both the nucleophile and the electrophile also plays a significant role. For piperazine, being a relatively small secondary amine, the steric hindrance is minimal. On the electrophile side, the benzyl group allows for good access to the benzylic carbon. The electronic effects of the substituents on the benzyl ring can also modulate the reactivity. The fluorine atom at the ortho position and the methyl group at the para position can influence the electrophilicity of the benzylic carbon through inductive and hyperconjugation effects.

Interactive Data Table: Relative Rate Constants for N-Benzylation of Piperidines in Different Solvents (Analogous System)

This table, adapted from studies on similar secondary amines, illustrates the significant impact of the solvent on reaction rates, a principle that directly applies to the synthesis of this compound.

SolventRelative Rate Constant (k_rel)Dielectric Constant (ε)
n-Hexane11.9
Benzene (B151609)132.3
Diethyl Ether354.3
Acetonitrile85037.5
Dimethylformamide (DMF)280036.7

Note: Data is illustrative and based on general principles of SN2 reactions of amines.

Thermodynamics: The N-alkylation of piperazine is typically an exothermic process, driven by the formation of a stable C-N bond. The thermodynamics of the reaction can be estimated by considering the bond dissociation enthalpies (BDEs) of the bonds broken and formed. The C-X (where X is a halogen) bond in the benzyl halide is broken, and a new C-N bond is formed.

Elucidation of Reaction Intermediates

The nature of reaction intermediates depends on the specific synthetic or reaction pathway involving this compound.

In SN2 Synthesis: For the standard synthesis via N-alkylation of piperazine, the reaction proceeds through a concerted SN2 mechanism. nih.govimtm.cz This means there is no discrete, isolable intermediate. The reaction progresses through a single pentacoordinate transition state where the new C-N bond is forming concurrently as the C-X bond is breaking. Spectroscopic observation of such a transient species is extremely challenging. Its structure and energy can, however, be modeled using computational chemistry methods.

In C-H Functionalization Reactions: In more advanced synthetic manipulations, piperazine derivatives can undergo direct C-H functionalization. These reactions often involve the formation of distinct intermediates. For instance, the lithiation of N-Boc protected piperazines using strong bases like sec-butyllithium (B1581126) (s-BuLi) generates a lithiated piperazine intermediate. beilstein-journals.orgacs.org This carbanionic species is a powerful nucleophile that can be trapped with various electrophiles. whiterose.ac.ukresearchgate.net The formation and stability of these organolithium intermediates can be monitored using in situ spectroscopic techniques, such as Infrared (IR) spectroscopy, which can detect changes in the vibrational frequencies of the molecule upon metallation. acs.orgwhiterose.ac.uk Mechanistic studies have identified potential side reactions, such as ring fragmentation of the lithiated intermediates. acs.org

Interactive Data Table: Spectroscopic Data for a Model Lithiated N-Boc-Piperazine Intermediate

Spectroscopic TechniqueKey Observable FeatureInterpretation
In Situ IR SpectroscopyShift of C=O stretch (Boc group) to lower wavenumberIncreased electron density on the piperazine ring due to lithiation
1H NMR SpectroscopyDisappearance of α-proton signalDeprotonation at the carbon adjacent to the nitrogen
13C NMR SpectroscopySignificant upfield shift of the α-carbon signalIncreased electron density at the lithiated carbon center

Note: This data is representative of intermediates in C-H functionalization reactions of N-Boc piperazines, a related class of compounds.

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound can be synthesized or can act as a substrate in metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govwikipedia.orglibretexts.org This reaction forms a C-N bond between an aryl halide/triflate and an amine.

A plausible catalytic cycle for the synthesis of an N-aryl derivative of this compound would involve the following key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. csbsju.edulibretexts.orgtaylorandfrancis.com The rate of this step can be influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst.

Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: This is the product-forming step. The aryl group and the amino group on the palladium center couple, forming the new C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The efficiency of each step in the cycle is highly dependent on the choice of palladium precursor, the specific phosphine ligand, the base, and the solvent. Mechanistic studies on the Buchwald-Hartwig reaction have shown that the nature of the catalytic system can be complex, sometimes involving a "cocktail" of different palladium species, including complexes, clusters, and nanoparticles, which can operate through both homogeneous and heterogeneous pathways. rsc.orgresearchgate.net

Future Research Directions and Methodological Innovations in Piperazine Chemistry

Development of Sustainable and Green Synthesis Methodologies

A significant thrust in modern synthetic chemistry is the development of environmentally benign processes. For piperazine (B1678402) synthesis, this involves moving away from stoichiometric reagents and harsh reaction conditions toward catalytic and more sustainable alternatives. mdpi.comresearchgate.net Recent progress in photoredox catalysis, for instance, has opened new avenues for C-H functionalization of the piperazine core, offering a green approach that can often be transitioned from batch to continuous flow conditions. mdpi.com The use of organic photocatalysts, which can be derived from renewable materials, further enhances the sustainability of these methods by avoiding potentially toxic and costly transition metals. mdpi.comresearchgate.net

The formation of the carbon-nitrogen (C-N) bond is fundamental to the synthesis of the piperazine ring and its derivatives. Research is increasingly focused on designing highly efficient and selective catalysts to facilitate these transformations. Transition-metal catalysis, employing metals such as palladium, copper, and ruthenium, has been instrumental in developing new synthetic routes. researchgate.netorganic-chemistry.orgrsc.org For example, palladium-catalyzed methodologies have enabled the efficient synthesis of arylpiperazines under aerobic conditions. organic-chemistry.org

Recent innovations include the development of novel ligand systems and catalyst supports to improve activity, stability, and recyclability. Polystyrene-supported copper complexes, for instance, have been used for C-C and C-N bond-forming reactions under solvent-free conditions, demonstrating excellent yields and catalyst reusability. nih.gov Photoredox catalysis, often utilizing iridium or ruthenium-based complexes, has also emerged as a powerful tool for generating radical intermediates that can participate in C-N bond formation under mild conditions. mdpi.comorganic-chemistry.org The development of purely organic photoredox catalysts represents a particularly green and sustainable direction in this area. mdpi.comnih.gov

Catalyst TypeMetal/CoreApplication in Piperazine SynthesisKey Advantages
Palladium-based Palladium (Pd)Aerobic amination of aryl chloridesEfficient for arylpiperazine synthesis, tolerates sterically hindered substrates. organic-chemistry.org
Copper-based Copper (Cu)N-alkylation/N-arylation, DABCO bond cleavageUses inexpensive metal, suitable for various substrates. rsc.org
Ruthenium-based Ruthenium (Ru)Diol-diamine couplingForms piperazine ring from accessible starting materials. organic-chemistry.org
Photoredox (Metal) Iridium (Ir)Decarboxylative annulation, C-H functionalizationMild reaction conditions, can be used in flow chemistry. mdpi.comorganic-chemistry.org
Photoredox (Organic) Carbazolyl dicyanobenzene (4CzIPN)Decarboxylative annulation, C-H alkylationMetal-free, enhances sustainability. mdpi.comorganic-chemistry.org

Minimizing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Research efforts are therefore directed towards developing piperazine syntheses that can be conducted under solvent-free conditions or in environmentally benign solvents like water. researchgate.net

Solvent-free approaches not only reduce waste but can also lead to improved reaction kinetics and simplified product isolation. For example, the synthesis of propargylamines, which can be precursors to piperazine derivatives, has been achieved using polystyrene-supported copper catalysts under solvent-free conditions at elevated temperatures. nih.gov Similarly, methods for preparing piperazine derivatives without any solvent have been reported. researchgate.net

Performing reactions in water is another attractive green alternative. The synthesis of propargylamines has been shown to proceed with high yields in water using a specific copper-based catalyst. nih.gov The development of catalysts and reaction conditions that are compatible with aqueous media remains a significant and challenging goal in the sustainable synthesis of piperazines. researchgate.net

Application of Flow Chemistry for Continuous Synthesis and Process Intensification

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering numerous advantages over traditional batch processing. azolifesciences.comrsc.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and straightforward scalability. mdpi.comnih.gov The synthesis of various piperazine-containing drugs, such as flibanserin, imatinib, and cariprazine (B1246890), has been successfully demonstrated using continuous flow systems. azolifesciences.comnih.govnih.gov

Flow chemistry enables the telescoping of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.orgmdpi.com This approach significantly reduces manufacturing time and waste. For instance, a continuous-flow method for a key C-N bond formation in the synthesis of the antipsychotic drug cariprazine was developed, involving consecutive reduction steps. nih.govresearchgate.net The investigation of piperazine ring formation for the synthesis of vortioxetine (B1682262) under continuous flow conditions showed that higher temperatures (190 °C) and shorter residence times (30 minutes) led to high yield and purity, overcoming limitations seen in batch scale-up. researchgate.net The successful transition of photoredox-catalyzed reactions from batch to continuous flow further highlights the potential of this technology for the sustainable production of piperazine derivatives. mdpi.com

Integration of Machine Learning in Reaction Prediction and Optimization for Piperazine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, including the preparation of piperazine scaffolds. preprints.orgpreprints.org These data-driven approaches can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and propose novel synthetic routes with greater speed and accuracy than traditional methods. nih.govrjptonline.org

For the synthesis of complex molecules like piperazines, ML models can predict reaction yields by learning from various featurization methods that represent the reactants and conditions. digitellinc.com This predictive power allows chemists to prioritize high-yielding reactions and reduce the number of experiments needed for optimization. rjptonline.org Supervised ML models have shown the potential to provide improved predictions of reaction yield and can even facilitate a deeper mechanistic understanding of the reaction dynamics. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Fluoro-4-methylbenzyl)piperazine and its derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution and click chemistry. For example, 1-(2-fluorobenzyl)piperazine can be alkylated with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Triazole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄·5H₂O in a H₂O:DCM solvent system . For carboxamide derivatives, benzoyl chlorides are reacted with the piperazine core in DCM using EDIPA as a base .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and piperazine ring integrity (e.g., δ 3.49 ppm for benzyl CH₂ in 1-(4-fluorobenzyl)piperazine derivatives) .
  • Elemental Analysis : To verify purity and stoichiometry .
  • TLC : For monitoring reaction progress (e.g., hexane/ethyl acetate eluent ratios) .
  • IR Spectroscopy : To identify functional groups like carbonyls (C=O stretches at ~1650 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound during storage?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) .
  • Stability Testing : Store under inert atmosphere at -20°C, with periodic NMR or LC-MS checks for decomposition (e.g., monitoring for hydrolysis of fluorobenzyl groups) .

Advanced Research Questions

Q. What strategies optimize receptor subtype selectivity in this compound-based ligands?

  • Methodological Answer :

  • Linker Modification : Replace carboxamide groups with amines to reduce D3R affinity while retaining D2R binding, as shown in dopamine receptor studies .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the aryl ring to enhance 5-HT1A serotonin receptor affinity (Ki < 1 nM) .
  • Chimeric Receptor Studies : Identify critical regions (e.g., E2 loop in D3R) using receptor mutagenesis to rationalize selectivity .

Q. How should researchers design cytotoxicity assays for evaluating anticancer potential?

  • Methodological Answer :

  • Cell Line Selection : Use panels including HUH7 (liver), MCF7 (breast), and HCT-116 (colon) to assess broad-spectrum activity .
  • Time-Dependent Analysis : Incubate compounds for 24–72 hours to evaluate long-term stability and apoptosis induction (e.g., IC50 shifts from 10 µM to 2 µM over 48 hours) .
  • Controls : Include cisplatin as a positive control and solvent-only treated cells for baseline comparison .

Q. How can structural modifications resolve contradictory SAR data in piperazine derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Replace the 2-fluoro-4-methyl group with 4-nitro or 3-trifluoromethyl substituents to enhance tyrosine kinase inhibition (e.g., IC50 improvements from 500 nM to 50 nM) .
  • Molecular Docking : Perform simulations with hCA I/II or kinase targets to identify steric clashes or hydrogen-bond mismatches (e.g., using AutoDock Vina) .
  • Meta-Analysis : Cross-reference cytotoxicity data (e.g., compound 5a in vs. triazole derivatives in ) to prioritize substituents with consistent activity .

Q. What experimental approaches validate the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Pharmacokinetic Profiling : Administer IV/PO in rodent models and calculate AUC, t₁/₂, and bioavailability (e.g., logP optimization to enhance GI absorption) .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer activities of structurally similar derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., 10 µM–0.1 nM range) to rule out assay variability .
  • Off-Target Profiling : Screen against non-cancerous cell lines (e.g., HEK293) to differentiate selective cytotoxicity from general toxicity .
  • Structural Benchmarking : Compare with validated inhibitors (e.g., doxorubicin) to calibrate potency thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.